Ethyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)cyclopentane-1-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

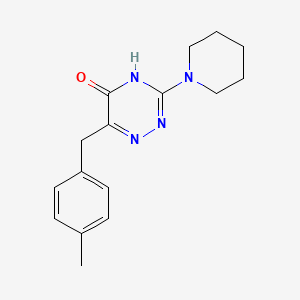

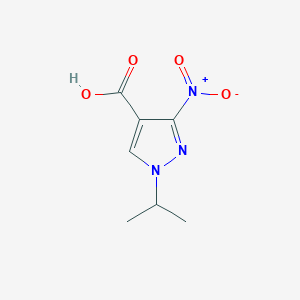

This compound contains a cyclopentane ring, which is a cyclic hydrocarbon with a molecular formula of C5H10. It also contains an ethyl carboxylate group (COOC2H5), which is a common functional group in organic chemistry. The compound also features a boronate ester group (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl), which is often used in Suzuki-Miyaura cross-coupling reactions .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the five-membered cyclopentane ring, the ethyl carboxylate group, and the boronate ester group. These groups would likely be connected via single bonds, allowing for rotation and flexibility in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ethyl carboxylate group could increase its polarity compared to a simple hydrocarbon, potentially affecting its solubility in various solvents .科学的研究の応用

Reaction Mechanisms and Synthesis

- Oxidative Scission and Synthesis Techniques : Research on small-size cycloalkane rings, such as ethyl 2,2-dimethoxycyclopropane-1-carboxylates, has shown oxidative ring opening by regioselective scission, indicating potential applications in synthetic chemistry for constructing complex molecules Graziano et al., 1996.

- Catalyzed Annulation : The phosphine-catalyzed [4 + 2] annulation process, utilizing ethyl 2-methyl-2,3-butadienoate as a synthon, reveals a method for synthesizing highly functionalized tetrahydropyridines, showing the versatility of ethyl carboxylates in catalytic reactions Zhu et al., 2003.

Biological and Medicinal Research

- Antimicrobial and Antioxidant Properties : Compounds such as ethyl 4-(6-substituted-4-oxo-4H-chromen-3-yl)-6-methyl-2-thioxo/oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives have been synthesized and evaluated for their in vitro antifungal and antibacterial activity, demonstrating the potential biomedical applications of ethyl carboxylate derivatives Tiwari et al., 2018.

Material Science and Organic Electronics

- Optical Characterizations for Photodiode Applications : Novel ethyl carboxylate derivatives have been explored for their optical properties, contributing to the development of materials for organic photodiodes, highlighting the compound's relevance in material sciences and organic electronics Elkanzi et al., 2020.

Safety and Hazards

将来の方向性

作用機序

Target of Action

Compounds with similar structures have been used as reagents in the synthesis of quinoxaline derivatives or heterocyclylamine derivatives, which are known to inhibit pi3 kinase .

Mode of Action

Compounds containing the 1,3,2-dioxaborolane moiety are known to undergo borylation at the benzylic c-h bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This suggests that the compound might interact with its targets through a similar mechanism.

Biochemical Pathways

Given its potential role in the synthesis of pi3 kinase inhibitors, it might be involved in the pi3k/akt/mtor pathway, which plays a crucial role in cell survival, growth, and metabolism .

Result of Action

If it is indeed involved in the synthesis of pi3 kinase inhibitors, it could potentially inhibit cell growth and proliferation, induce apoptosis, and suppress angiogenesis .

Action Environment

It’s worth noting that many boronic acid derivatives, including those containing the 1,3,2-dioxaborolane moiety, are sensitive to moisture and require storage under an inert atmosphere .

特性

IUPAC Name |

ethyl 3-[(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclopentane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H27BO4/c1-6-18-13(17)12-8-7-11(9-12)10-16-19-14(2,3)15(4,5)20-16/h11-12H,6-10H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDYHGNUPQSVNEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)CC2CCC(C2)C(=O)OCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H27BO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)cyclopentane-1-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![((1R,3s,5S)-3-(pyridin-2-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(4-(thiophen-3-yl)phenyl)methanone](/img/structure/B2840868.png)

![5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-1-(3,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2840876.png)

![2-(8-(((4-ethylphenyl)amino)methyl)-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6(7H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2840880.png)

![2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(1-hydroxybutan-2-yl)acetamide](/img/structure/B2840883.png)

![[(4-ethoxyphenyl)methyl][3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B2840884.png)